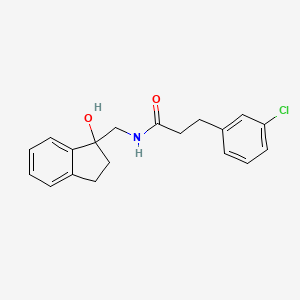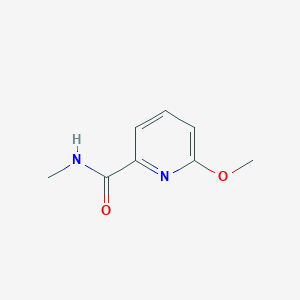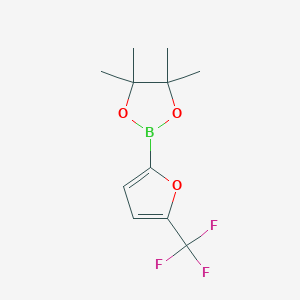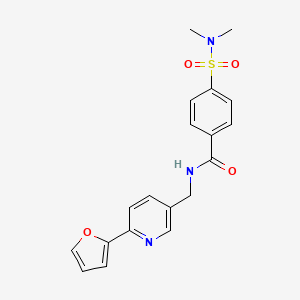
4-(N,N-dimethylsulfamoyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential use in various fields. This molecule is also known as DMSB and has shown promising results in different studies.
Scientific Research Applications
Analytical Applications in Separation Science
The compound has been utilized in the field of analytical chemistry, specifically in nonaqueous capillary electrophoresis. It is instrumental in the separation of complex compounds, such as imatinib mesylate and related substances. The research highlights its role in improving the analytical methodologies for quality control in pharmaceuticals (Ye et al., 2012).
Synthesis of Heterocyclic and Heteroacyclic Compounds
The compound has significant implications in the synthesis of various heterocyclic compounds. Studies illustrate its use as a building block in synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, indicating its versatility and importance in medicinal and drug chemistry (Farag et al., 2011).
Antiprotozoal Agents
Research has also explored its potential in creating novel antiprotozoal agents. Specific derivatives of the compound have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, marking its importance in the development of new therapeutic agents (Ismail et al., 2004).
Luminescent and Stimuli-Responsive Properties
The compound is also significant in materials science, particularly in the creation of luminescent materials with aggregation-enhanced emission and multi-stimuli-responsive properties. This highlights its potential applications in developing new materials for electronic and photonic devices (Srivastava et al., 2017).
Antimicrobial Studies
Furthermore, the compound has been utilized in antimicrobial studies. Its derivatives have been synthesized and shown significance in pharmaceutical and medicinal chemistry, particularly in creating substances with antimicrobial properties (Tayade et al., 2012).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)16-8-6-15(7-9-16)19(23)21-13-14-5-10-17(20-12-14)18-4-3-11-26-18/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXOSRXYOSZGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine](/img/structure/B2805021.png)
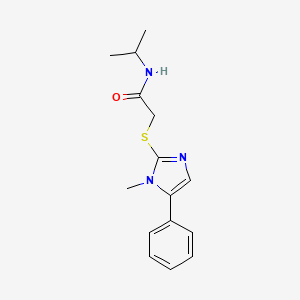
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2805023.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2805024.png)
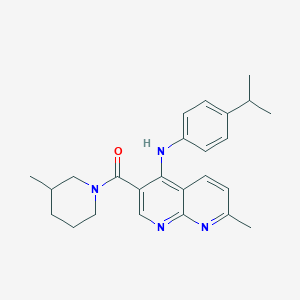

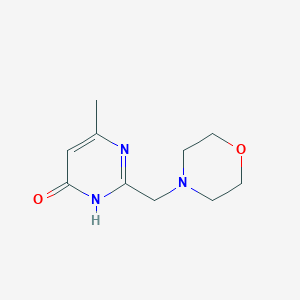
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2805030.png)
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide](/img/structure/B2805031.png)
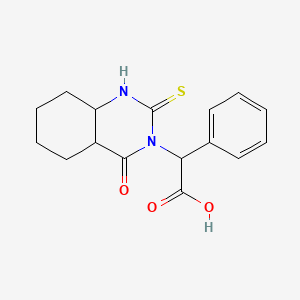
![N-cyclohexyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2805036.png)
